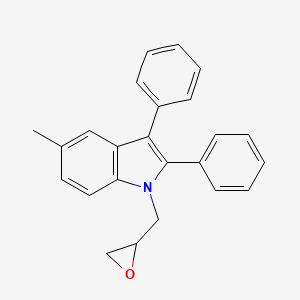![molecular formula C20H25ClN2O4S B5199456 N-(2-chlorobenzyl)-2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}acetamide](/img/structure/B5199456.png)
N-(2-chlorobenzyl)-2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-chlorobenzyl)-2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}acetamide, also known as DIDS (4,4'-diisothiocyanatostilbene-2,2'-disulfonic acid), is a chemical compound that has been extensively studied for its various applications in scientific research. This compound is widely used as a tool to investigate the physiological and biochemical processes in cells and tissues.
作用机制
N-(2-chlorobenzyl)-2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}acetamide acts by binding to the anion channel or transporter and blocking the transport of anions across the membrane. It does this by binding to a specific site on the channel or transporter, which prevents the movement of anions through the pore. N-(2-chlorobenzyl)-2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}acetamide is a non-specific inhibitor of anion channels and transporters, meaning that it can inhibit multiple types of channels and transporters.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(2-chlorobenzyl)-2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}acetamide depend on the specific channel or transporter it is inhibiting. Inhibition of the CFTR channel by N-(2-chlorobenzyl)-2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}acetamide has been shown to reduce the secretion of chloride ions in the lungs, which is beneficial in the treatment of cystic fibrosis. Inhibition of the VRAC channel by N-(2-chlorobenzyl)-2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}acetamide has been shown to reduce the volume of cells, which is important in the regulation of cell volume and osmotic balance.
实验室实验的优点和局限性
One advantage of using N-(2-chlorobenzyl)-2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}acetamide in lab experiments is its potency as an inhibitor of anion channels and transporters. This allows for the study of these channels and transporters in a controlled environment, which can provide important insights into their function. However, one limitation of using N-(2-chlorobenzyl)-2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}acetamide is its non-specific inhibition of anion channels and transporters, which can make it difficult to determine the specific channel or transporter being inhibited.
未来方向
There are several future directions for the use of N-(2-chlorobenzyl)-2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}acetamide in scientific research. One area of interest is the study of the role of anion channels and transporters in cancer cells. N-(2-chlorobenzyl)-2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}acetamide has been shown to inhibit the volume-regulated anion channel in cancer cells, which may have therapeutic implications. Another area of interest is the development of more specific inhibitors of anion channels and transporters, which would allow for more targeted studies of these channels and transporters. Additionally, the use of N-(2-chlorobenzyl)-2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}acetamide in combination with other compounds may provide new insights into the function of anion channels and transporters.
合成方法
N-(2-chlorobenzyl)-2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}acetamide is synthesized by reacting 4,4'-diisothiocyanatostilbene-2,2'-disulfonic acid with 2-chlorobenzylamine and 2-(4-(isobutylamino)sulfonyl-2-methylphenoxy)acetic acid. The reaction yields N-(2-chlorobenzyl)-2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}acetamide, which is the active compound N-(2-chlorobenzyl)-2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}acetamide.
科学研究应用
N-(2-chlorobenzyl)-2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}acetamide has been used in various scientific research applications, including the study of ion channels, transporters, and pumps. It is a potent inhibitor of anion channels, such as the cystic fibrosis transmembrane conductance regulator (CFTR) and the volume-regulated anion channel (VRAC). N-(2-chlorobenzyl)-2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}acetamide has also been used to study the role of anion transporters in red blood cells and the regulation of intracellular pH in neurons.
属性
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-[2-methyl-4-(2-methylpropylsulfamoyl)phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN2O4S/c1-14(2)11-23-28(25,26)17-8-9-19(15(3)10-17)27-13-20(24)22-12-16-6-4-5-7-18(16)21/h4-10,14,23H,11-13H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYCCVHSUZZWIDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCC(C)C)OCC(=O)NCC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl N-[4-(ethylthio)benzoyl]glycinate](/img/structure/B5199377.png)
![4-{2-[(4-butylphenyl)amino]-2-oxoethoxy}-N-cyclohexylbenzamide](/img/structure/B5199393.png)
![N-{2-[2-(2,6-dichlorophenoxy)ethoxy]ethyl}-2-propanamine oxalate](/img/structure/B5199396.png)
![5-[4-(allyloxy)-3-bromo-5-ethoxybenzylidene]-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B5199403.png)
![4-{[(9-ethyl-9H-carbazol-3-yl)methylene]amino}benzamide](/img/structure/B5199411.png)
![4-methyl-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}-1,3-thiazole-5-carboxamide](/img/structure/B5199417.png)
![N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)cyclohexanamine](/img/structure/B5199419.png)

![6-(4-bromophenyl)benzo[a]phenazin-5-yl acetate](/img/structure/B5199439.png)
![N'-[2-oxo-2-(1-piperidinyl)acetyl]-2-furohydrazide](/img/structure/B5199446.png)
![(1-{[1-(7-fluoro-4-methyl-2-quinolinyl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)methanol trifluoroacetate (salt)](/img/structure/B5199450.png)
![N-(5-fluoro-2-methylbenzyl)-2-[(3-methoxyphenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5199462.png)
![3-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5199467.png)
